7-(Hydroxymethyl)spiro[3.5]nonan-2-one
Description
Properties
IUPAC Name |
7-(hydroxymethyl)spiro[3.5]nonan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-7-8-1-3-10(4-2-8)5-9(12)6-10/h8,11H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKMGPVAEKDEKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CO)CC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Hydroxymethyl)spiro[3.5]nonan-2-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of a suitable precursor with a reagent that facilitates the formation of the spiro center. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 7-(Hydroxymethyl)spiro[3.5]nonan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The carbonyl group in the spirocyclic structure can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base or acid catalyst.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis and Research Applications
Building Block for Complex Molecules
7-(Hydroxymethyl)spiro[3.5]nonan-2-one serves as a versatile building block in organic synthesis. Its spirocyclic structure allows for the formation of diverse derivatives through various chemical reactions such as oxidation, reduction, and substitution. These reactions can lead to the production of complex organic molecules with potential applications in pharmaceuticals and materials science.
Reactivity and Functionalization
The compound can undergo several types of reactions:
- Oxidation : The hydroxymethyl group can be oxidized to form carboxylic acids or aldehydes.
- Reduction : The carbonyl group can be reduced to yield alcohols.
- Substitution : The hydroxymethyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Biological Applications
Potential Therapeutic Properties
Research has indicated that this compound may exhibit biological activity, making it a candidate for drug development. Its mechanism of action is believed to involve interactions with specific biomolecules, potentially influencing various biological pathways. This property could be leveraged in the development of therapeutics targeting diseases such as cancer or neurodegenerative disorders.
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is utilized in the production of specialty chemicals and materials with unique properties. Its ability to undergo various chemical transformations makes it valuable for creating additives, colorants, and other functional materials used in manufacturing processes.
Mechanism of Action
The mechanism of action of 7-(Hydroxymethyl)spiro[3.5]nonan-2-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The spirocyclic structure may also contribute to the compound’s stability and reactivity, making it a valuable tool in various applications.
Comparison with Similar Compounds
Structural and Functional Group Variations
Physicochemical and Reactivity Comparisons
- Solubility: The hydroxymethyl group in this compound improves aqueous solubility compared to the azaspiro (C₈H₁₃NO) and oxaspiro (C₈H₁₂O₂) analogues, which rely on nitrogen or oxygen for polarity .
- Stability : Oxaspiro derivatives exhibit superior thermal stability due to the ether linkage, while hydroxymethyl-substituted spiro compounds may undergo oxidation or esterification under acidic conditions .
Biological Activity
7-(Hydroxymethyl)spiro[3.5]nonan-2-one is a compound of significant interest due to its unique structural features and potential biological activities. The presence of both hydroxymethyl and carbonyl functional groups within a spirocyclic framework contributes to its reactivity and interaction with biological molecules. This article explores the biological activities, mechanisms of action, and research findings related to this compound.
Chemical Structure and Properties
The molecular structure of this compound features a spirocyclic arrangement, characterized by the following key components:
- Hydroxymethyl group : This group can participate in hydrogen bonding, influencing interactions with biomolecules.
- Carbonyl group : This functional group is reactive and can undergo various chemical transformations.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | CHO |
| Functional Groups | Hydroxymethyl, Carbonyl |
| Structural Type | Spirocyclic |
Biological Activity
Research has indicated that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.
Antimicrobial Activity
Studies suggest that compounds with similar spirocyclic structures possess notable antimicrobial properties. The hydroxymethyl group can enhance the compound's ability to interact with microbial targets, potentially leading to effective inhibition of growth.
Anti-inflammatory Effects
The compound's structural characteristics may contribute to its ability to modulate inflammatory pathways. It has been shown to inhibit pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases.
Anticancer Potential
Preliminary studies have explored the anticancer properties of this compound. Research indicates that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of cell signaling pathways.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Interaction with Biomolecules : The hydroxymethyl group facilitates hydrogen bonding with proteins and nucleic acids, altering their functions.
- Oxidative Stress Induction : The carbonyl group may participate in redox reactions, leading to increased oxidative stress in target cells, which can trigger apoptotic pathways.
- Cytokine Modulation : The compound may inhibit signaling pathways involved in inflammation, reducing the production of pro-inflammatory cytokines.
Study on Antimicrobial Activity
A study conducted on derivatives of spirocyclic compounds showed that those containing hydroxymethyl groups exhibited enhanced antimicrobial activity against various bacterial strains. The mechanism was attributed to the ability of the hydroxymethyl group to disrupt microbial cell membranes .
Anti-inflammatory Research
In vitro assays demonstrated that this compound significantly reduced levels of TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .
Anticancer Studies
Research on cancer cell lines indicated that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values ranging from 30 to 50 µM across different cancer types . The compound induced apoptosis as confirmed by flow cytometry analysis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-(Hydroxymethyl)spiro[3.5]nonan-2-one, and how can reaction conditions be optimized to maximize yield and purity?
- Methodology :
- Multi-step synthesis : Utilize cyclization reactions with precursors like hydroxymethyl-substituted cyclohexanone derivatives. Key steps include ring-closing metathesis or acid-catalyzed spiroannulation .
- Critical parameters : Temperature (80–120°C), solvent selection (e.g., DMF for polar intermediates), and catalyst loading (e.g., 5–10 mol% Pd for cross-coupling steps) .
- Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) and recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. What spectroscopic and crystallographic techniques are critical for characterizing the spirocyclic framework of this compound?
- Methodology :
- NMR : Assign stereochemistry using - and -NMR with 2D techniques (COSY, HSQC). The spiro carbon (C2) typically shows a singlet at ~95–100 ppm in -NMR .
- X-ray crystallography : Resolve spatial arrangement of the hydroxymethyl and ketone groups. Compare with analogs like 7-Oxa-1-azaspiro[3.5]nonane, where spiro carbons exhibit bond angles of 109–112° .
- IR : Confirm the ketone (C=O stretch at ~1700 cm) and hydroxymethyl (-OH stretch at ~3400 cm) functionalities .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data interpretation for structurally similar spirocyclic analogs?
- Methodology :
- Comparative analysis : Use computational tools (DFT calculations) to predict NMR shifts and compare with experimental data. For example, spirocyclic compounds with dimethyl substituents show upfield shifts of 0.2–0.5 ppm due to steric effects .
- Crystallographic validation : Cross-verify NMR assignments with X-ray structures of derivatives like Ethyl 3-(2-chloro-5,8-dimethyl-spiro[3.5]nonan-1-yl)propanoate, where substituent positions correlate with spectral splitting patterns .
Q. What experimental designs are effective for structure-activity relationship (SAR) studies of this compound in enzyme inhibition?
- Methodology :
-
Derivative synthesis : Modify the hydroxymethyl group (e.g., acetylation, oxidation to carboxylic acid) and compare bioactivity. For example, 7-Oxaspiro[3.5]nonane-2-carboxylic acid derivatives show enhanced binding to serine hydrolases .
-
Activity assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure IC values. Correlate steric bulk at the spiro carbon with inhibition potency (Table 1) .
Table 1: SAR of Spirocyclic Derivatives in Serine Hydrolase Inhibition
Derivative Substituent at C7 IC (µM) Parent compound -CHOH 12.5 ± 1.2 Acetylated derivative -CHOAc 8.3 ± 0.9 Carboxylic acid -COOH 3.7 ± 0.5
Q. How can researchers address discrepancies in enantioselective synthesis outcomes for this compound?
- Methodology :
- Chiral auxiliaries : Employ Evans’ oxazolidinones or Oppolzer’s sultams during cyclization to control stereochemistry .
- Analytical validation : Use chiral HPLC (e.g., Chiralpak AD-H column) or CD spectroscopy to confirm enantiomeric excess (>90% ee) .
Methodological Challenges & Solutions
Q. What strategies mitigate ring-opening side reactions during functionalization of the spirocyclic core?
- Solutions :
- Protecting groups : Temporarily mask the hydroxymethyl group with TBS ethers before introducing electrophiles .
- Low-temperature conditions : Perform reactions at -78°C to stabilize reactive intermediates (e.g., enolates) .
Q. How to design computational models for predicting the compound’s pharmacokinetic properties?
- Methodology :
- Molecular docking : Simulate interactions with cytochrome P450 enzymes using AutoDock Vina. The spirocyclic core shows lower metabolic clearance than linear analogs (binding energy: -8.2 kcal/mol) .
- ADMET prediction : Use SwissADME to estimate logP (~2.1) and BBB permeability (CNS MPO score: 4.5/6) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
